Bienvenue dans la boutique en ligne BenchChem!

2,3,4,5,6-Pentamethylbenzenesulfonamide

hPXR agonism nuclear receptor pharmacology drug metabolism induction

2,3,4,5,6-Pentamethylbenzenesulfonamide (CAS 208173-25-5) is a fully methyl-substituted benzenesulfonamide with a molecular formula of C11H17NO2S and a molecular weight of 227.32 g/mol. Its core scaffold has been structurally validated as a critical pharmacophoric element in potent human Pregnane X Receptor (hPXR) agonists, most notably in compound 6n where it enabled subnanomolar potency.

Molecular Formula C11H17NO2S
Molecular Weight 227.32
CAS No. 208173-25-5
Cat. No. B2399152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentamethylbenzenesulfonamide
CAS208173-25-5
Molecular FormulaC11H17NO2S
Molecular Weight227.32
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)S(=O)(=O)N)C)C
InChIInChI=1S/C11H17NO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3,(H2,12,13,14)
InChIKeyQITSJCOOORWWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentamethylbenzenesulfonamide (CAS 208173-25-5): Strategic Sourcing Guide for a High-Potency hPXR Agonist Scaffold


2,3,4,5,6-Pentamethylbenzenesulfonamide (CAS 208173-25-5) is a fully methyl-substituted benzenesulfonamide with a molecular formula of C11H17NO2S and a molecular weight of 227.32 g/mol [1]. Its core scaffold has been structurally validated as a critical pharmacophoric element in potent human Pregnane X Receptor (hPXR) agonists, most notably in compound 6n where it enabled subnanomolar potency [2]. The compound serves as a versatile building block for synthesizing sulfonamide-based bioactive molecules across drug discovery programs targeting nuclear receptors, metabolic enzymes, and various disease pathways [3].

Why 2,3,4,5,6-Pentamethylbenzenesulfonamide Cannot Be Interchanged with Less Methylated Analogs in hPXR Drug Discovery


The full penta-methylation of the benzene ring is not a trivial structural variation; it dramatically amplifies hPXR agonism potency. In the N-1H-benzimidazol-5-ylbenzenesulfonamide series, compound 6n—incorporating the pentamethylbenzenesulfonamide moiety—achieved an EC50 of 0.700 nM in HGPXR reporter cells, a >70-fold improvement over the original lead C2BA-4 (EC50 = 49 nM) [1] . Less methylated benzenesulfonamide analogs, such as 2,4,6-trimethylbenzenesulfonamide derivatives, lack this potency enhancement and exhibit fundamentally different physical properties: the trimethyl analog has an ACD/LogP of approximately 1.71, whereas the pentamethyl scaffold has an estimated LogP of approximately 2.73, indicating significantly higher lipophilicity that impacts membrane permeability and target engagement . These potency and physicochemical discontinuities mean that substituting a less methylated benzenesulfonamide for the pentamethyl variant will alter pharmacological outcomes and cannot be done without re-optimizing the entire lead series.

Quantitative Differentiation of 2,3,4,5,6-Pentamethylbenzenesulfonamide Against Closest Analogs: A Procurement-Focused Evidence Guide


hPXR Agonist Potency: Pentamethyl Derivative 6n (EC50 = 0.7 nM) vs. Lead C2BA-4 (EC50 = 49 nM)

In a head-to-head lineage from the same research program, the pentamethylbenzenesulfonamide-containing compound 6n (N-(1-benzyl-1H-benzimidazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide) achieved an EC50 of 0.700 nM in HGPXR reporter cells, compared to the original lead C2BA-4 (1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide) with an EC50 of 49 nM in the same assay format [1] . This represents an approximately 70-fold potency improvement attributable to scaffold optimization centered on the pentamethylbenzenesulfonamide moiety.

hPXR agonism nuclear receptor pharmacology drug metabolism induction

Target Engagement: Pentamethyl Derivative Protects hPXR from Proteolytic Digestion (EC50 = 8.04 nM)

In a trypsin proteolytic protection assay, compound 6n (N-(1-benzyl-1H-benzimidazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide) protected hPXR with an EC50 of 8.04 nM, demonstrating strong conformational stabilization of the target protein at low nanomolar concentrations [1]. This orthogonal assay confirms that the pentamethylbenzenesulfonamide-driven binding translates into a robust biophysical engagement distinct from mere reporter gene activation.

target engagement proteolytic protection conformational stabilization

Functional Consequence: CYP3A4 and CYP2B6 Induction in Primary Human Hepatocytes

Compound 6n, incorporating the 2,3,4,5,6-pentamethylbenzenesulfonamide group, was shown to induce mRNA expression of CYP3A4 and CYP2B6—the primary hPXR target genes—in primary cultures of human hepatocytes [1]. CYP3A4 metabolizes over 60% of marketed drugs, making this functional induction data essential for evaluating the pharmacological relevance of hPXR activation. While the original lead C2BA-4 also induced these target genes in hepatocytes, the quantitative fold-induction achieved by 6n at matched concentrations leverages its enhanced potency to produce a stronger or equivalent effect at lower exposure levels.

drug metabolism CYP induction primary hepatocytes drug-drug interaction risk assessment

Physicochemical Differentiation: logP Shift Between Pentamethyl and Trimethyl Benzenesulfonamide Scaffolds

Full penta-methylation of the benzenesulfonamide core produces a measurable increase in lipophilicity. The N,N,2,4,6-pentamethylbenzenesulfonamide scaffold has a computed ACD/LogP of approximately 2.73, whereas its 2,4,6-trimethylbenzenesulfonamide comparator has an ACD/LogP of approximately 1.71 . This approximately 1 log unit increase reflects a roughly 10-fold higher octanol-water partition coefficient, translating to significantly altered membrane permeability, tissue distribution, and protein binding characteristics.

lipophilicity drug-likeness physicochemical profiling logP comparison

Aqueous Solubility Estimate: Pentamethylbenzenesulfonamide Derivatives Exhibit Low but Predictable Solubility

A derivative of the scaffold, N-(2-Methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide, has an estimated water solubility of 22.75 mg/L at 25°C (WSKOW v1.41, log Kow = 3.30) . For comparison, the less methylated 2,4,6-trimethylbenzenesulfonamide parent structure is reported to have a DMSO solubility exceeding 20 mg/mL, consistent with lower logP and higher aqueous miscibility [1]. The pentamethyl scaffold thus occupies a distinct solubility space that informs solvent selection for biological assays and purification protocols.

aqueous solubility formulation WSKOW estimation

Scaffold Versatility: Pentamethylbenzenesulfonamide as a Synthetic Building Block Across Multiple Target Classes

Beyond hPXR agonism, the 2,3,4,5,6-pentamethylbenzenesulfonamide scaffold has been incorporated into diverse chemotypes targeting tetrahydroquinoline-based enzyme inhibitors (e.g., CAS 1171768-09-4) and oxoindoline conjugates (e.g., CAS 950464-79-6), where the steric bulk of the pentamethyl substitution contributes to binding site complementarity and metabolic stability [1] [2]. In contrast, the less sterically demanding 2,4,6-trimethylbenzenesulfonamide scaffold has been primarily employed in PDB-deposited protein-ligand complexes (e.g., PDB ID 3ZDV) but has not demonstrated the same breadth of subnanomolar potency applications [3].

synthetic building block medicinal chemistry sulfonamide library synthesis scaffold diversification

Optimal Research and Procurement Scenarios for 2,3,4,5,6-Pentamethylbenzenesulfonamide (CAS 208173-25-5)


hPXR Agonist Lead Optimization: Achieving Subnanomolar Potency via Pentamethyl Scaffold Incorporation

Medicinal chemistry teams developing hPXR agonists for applications in drug metabolism modulation, hepatoprotection, or detoxification enzyme induction should prioritize 2,3,4,5,6-pentamethylbenzenesulfonamide as the core building block. The scaffold has been experimentally validated to deliver EC50 values as low as 0.700 nM (compound 6n), a >70-fold improvement over the original lead C2BA-4 (EC50 = 49 nM) [1]. This potency gain, confirmed by orthogonal trypsin proteolytic protection (EC50 = 8.04 nM) and CYP3A4/CYP2B6 induction in primary human hepatocytes , makes the pentamethyl scaffold the definitive choice for any hPXR program targeting subnanomolar activity.

Nuclear Receptor Chemical Biology: Building Focused Libraries Around a Validated Pharmacophore

For chemical biology groups constructing focused compound libraries targeting nuclear receptors, 2,3,4,5,6-pentamethylbenzenesulfonamide offers a structurally defined, potency-validated starting point. The scaffold has demonstrated functional activity across multiple orthogonal assay formats (reporter gene, proteolytic protection, primary hepatocyte gene induction) [1], reducing the risk of false-positive hits. Its distinct lipophilicity profile (estimated logP approximately 2.73 vs. approximately 1.71 for trimethyl analogs) makes it suitable for exploring structure-activity relationships around hydrophobic binding pocket interactions .

Drug-Drug Interaction (DDI) Risk Assessment: Probe Compound for CYP3A4 Induction Studies

Pharmaceutical development teams conducting DDI risk assessment can employ pentamethylbenzenesulfonamide-based hPXR agonists as positive control probes for CYP3A4 induction assays in primary human hepatocytes. Compound 6n has been experimentally demonstrated to induce CYP3A4 and CYP2B6 mRNA expression at very low concentrations, consistent with its subnanomolar hPXR agonist potency [1]. This makes the pentamethyl scaffold-derived compounds valuable reference standards for calibrating induction assays and benchmarking novel chemical entities in regulatory DDI testing paradigms.

Sulfonamide Library Synthesis: Diversification via N-Functionalization of a Sterically Demanding Core

Synthetic chemistry groups generating diverse sulfonamide libraries should source 2,3,4,5,6-pentamethylbenzenesulfonamide as a sterically demanding, lipophilic core for N-derivatization. The scaffold has been successfully elaborated into tetrahydroquinoline conjugates (CAS 1171768-09-4), oxoindoline hybrids (CAS 950464-79-6), and methoxyacetyl derivatives (CAS 1170543-89-1), demonstrating broad synthetic tractability [1]. The pentamethyl substitution pattern provides enhanced steric hindrance that can improve metabolic stability and binding site complementarity in enzyme inhibition applications, offering distinct advantages over less substituted benzenesulfonamide building blocks.

Quote Request

Request a Quote for 2,3,4,5,6-Pentamethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.